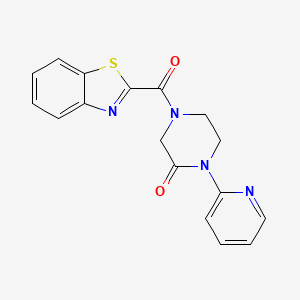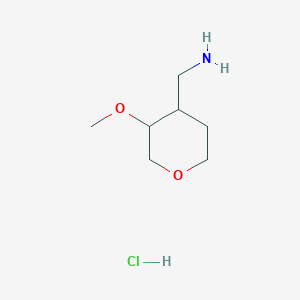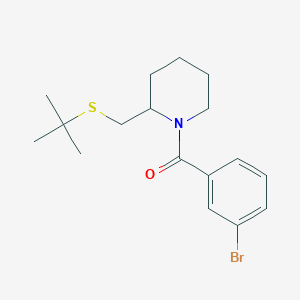
4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one, also known as BZP, is a synthetic compound that has been extensively studied for its potential use in scientific research. BZP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Scientific Research Applications
Antimicrobial Activity
- A series of compounds including 4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one have been synthesized and evaluated for their antimicrobial properties. These compounds showed considerable antibacterial activity against various strains of bacteria (Patel & Agravat, 2009), (Patel & Agravat, 2007), (Patel, Agravat, & Shaikh, 2011).
Anticancer and Anti-inflammatory Activity
- Certain derivatives of 4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one demonstrated significant anticancer and anti-inflammatory activity in vitro. These compounds were particularly effective against human tumor cell lines and exhibited remarkable inhibitory effects against cancer (Ghule, Deshmukh, & Chaudhari, 2013).
Antimycobacterial Activity
- Some synthesized fluorinated benzothiazolo imidazole compounds, closely related to 4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one, displayed promising antimicrobial activity. These compounds were effective against various microbial strains, indicating their potential as antimycobacterial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
QSAR Studies
- Quantitative Structure-Activity Relationship (QSAR) studies on new benzothiazoles derived substituted piperazine derivatives, including 4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one, provided insights into their potential biological activities and the influence of various molecular features on these activities (Al-Masoudi, Salih, & Al-Soud, 2011).
Antitumor Evaluation
- Some derivatives of 4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one were synthesized and evaluated for their antitumor activities. They exhibited moderate to strong antitumor activities against certain cancer cells, highlighting their potential as antitumor agents (Li et al., 2020).
Synthesis and Characterization
- Various synthesis methods for derivatives of 4-(1,3-Benzothiazole-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one have been developed, contributing to the understanding of their chemical structure and properties. These methods include green microwave-assisted synthesis and conventional approaches, providing efficient routes for the synthesis of these compounds (Said et al., 2020), (Katritzky et al., 2000).
properties
IUPAC Name |
4-(1,3-benzothiazole-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-15-11-20(9-10-21(15)14-7-3-4-8-18-14)17(23)16-19-12-5-1-2-6-13(12)24-16/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBDYLQYZZJNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]propanamide](/img/structure/B2437407.png)
![2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2437408.png)



![2-[(Dimethylamino)methyl]quinazoline-4-thiol](/img/structure/B2437415.png)
![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2437417.png)

![4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2437419.png)
![N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2437421.png)

![2-Fluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2437425.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2437427.png)